Methyl 4-methoxy-1-naphthoate

Description

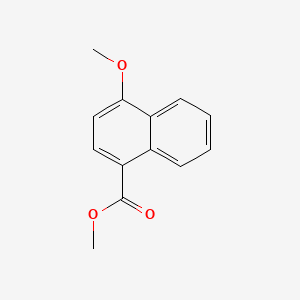

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-7-11(13(14)16-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYMSRWVZFWKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679842 | |

| Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-64-0 | |

| Record name | Methyl 4-methoxy-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Methyl 4-methoxy-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for Methyl 4-methoxy-1-naphthoate, a valuable building block in organic synthesis. This document details a feasible two-step synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Chemical Structure

This compound is an aromatic ester with the following structural characteristics:

-

Chemical Formula: C₁₃H₁₂O₃

-

Molecular Weight: 216.23 g/mol

-

CAS Number: 13041-64-0[1]

-

Systematic Name: Methyl 4-methoxynaphthalene-1-carboxylate

The structure consists of a naphthalene ring system substituted with a methoxy group at the 4-position and a methyl ester group at the 1-position.

SMILES Notation: O=C(OC)C1=C2C=CC=CC2=C(OC)C=C1[1]

Recommended Synthetic Pathway

A reliable two-step synthesis for this compound has been devised, commencing with the bromination of 1-methoxynaphthalene to yield the key intermediate, 1-bromo-4-methoxynaphthalene. This intermediate subsequently undergoes a Grignard reaction followed by esterification to produce the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-bromo-4-methoxynaphthalene

This procedure details the bromination of 1-methoxynaphthalene using N-bromosuccinimide (NBS).[2]

Experimental Workflow:

Caption: Workflow for the synthesis of 1-bromo-4-methoxynaphthalene.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |

| 1-methoxynaphthalene | 158.20 | 100 | 0.63 | 1 |

| N-bromosuccinimide (NBS) | 177.98 | 260 | 1.46 | 2.3 |

| Product: | ||||

| 1-bromo-4-methoxynaphthalene | 237.09 | ~127 | ~0.54 | - |

Note: Product amount is estimated based on a reported 85% yield.[2]

Step 2: Synthesis of this compound

This two-part procedure involves the formation of a Grignard reagent from 1-bromo-4-methoxynaphthalene and its subsequent carboxylation, followed by Fischer esterification of the resulting carboxylic acid.

Part A: Synthesis of 4-methoxy-1-naphthoic acid via Grignard Reaction

This protocol is adapted from the synthesis of α-naphthoic acid.

Experimental Workflow:

Caption: Workflow for Grignard reaction and subsequent esterification.

Part B: Fischer Esterification of 4-methoxy-1-naphthoic acid

This is a general procedure for acid-catalyzed esterification.

Quantitative Data (Illustrative):

| Reagent/Product | Molecular Weight ( g/mol ) | Example Amount | Moles (mmol) | Molar Ratio |

| 4-methoxy-1-naphthoic acid | 202.21 | 1.0 g | 4.94 | 1 |

| Methanol | 32.04 | 10 mL | ~247 | ~50 (large excess) |

| Concentrated Sulfuric Acid (catalyst) | 98.08 | ~0.1 mL | - | Catalytic |

| Product: | ||||

| This compound | 216.23 | - | - | - |

Note: Yields for Grignard reactions and Fischer esterifications can vary significantly based on reaction conditions and scale.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 1-methoxynaphthalene followed by a Grignard reaction and Fischer esterification. The provided protocols and data serve as a foundational guide for the laboratory-scale preparation of this compound, which is of interest to researchers in medicinal chemistry and materials science. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard reaction, is critical for achieving optimal yields.

References

Unveiling the Spectroscopic Signature of Methyl 4-methoxy-1-naphthoate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 4-methoxy-1-naphthoate, a key organic intermediate.

This document summarizes the available spectroscopic data in clearly structured tables, offering a valuable resource for the identification and characterization of this compound. Furthermore, it outlines the general experimental protocols typically employed to acquire such data, ensuring reproducibility and accurate interpretation.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | Doublet | 1H | Aromatic H |

| ~7.9-7.7 | Doublet | 1H | Aromatic H |

| ~7.6-7.4 | Multiplet | 2H | Aromatic H |

| ~7.0-6.8 | Doublet | 1H | Aromatic H |

| ~4.0 | Singlet | 3H | -OCH₃ (methoxy) |

| ~3.9 | Singlet | 3H | -COOCH₃ (ester) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~158 | Aromatic C-O |

| ~135-120 | Aromatic C |

| ~105 | Aromatic C |

| ~56 | -OCH₃ (methoxy) |

| ~52 | -COOCH₃ (ester) |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 216.0786 | [M]⁺ (Molecular Ion for C₁₂H₁₀O₃) |

| 185 | [M - OCH₃]⁺ |

| 157 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters and sample preparation details may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation. For direct analysis, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Unveiling the Biological Potential of Methyl 4-methoxy-1-naphthoate: A Technical Guide for Researchers

Disclaimer: This document provides a prospective analysis of the potential biological activities of Methyl 4-methoxy-1-naphthoate. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in publicly available scientific literature. The information presented herein is extrapolated from studies on structurally related compounds, including naphthoic acid esters, methoxynaphthalene derivatives, and naphthoquinones. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into plausible therapeutic applications and detailed methodologies for future investigation.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Derivatives of naphthalene have been successfully developed as therapeutic agents for a range of conditions. Given the structural features of this compound, which include a naphthalene core, a methoxy group, and a methyl ester, it is plausible that this compound may exhibit significant biological effects. This guide will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound, drawing parallels from analogous chemical structures.

Potential Anticancer and Cytotoxic Activity

Derivatives of naphthalene, particularly those containing methoxy and ester functionalities, have demonstrated notable anticancer properties. For instance, certain 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities, showing promising inhibitory effects against cancer cell lines.[1] The mechanism of action for many naphthalene-based anticancer agents involves the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells.[2][3][4]

Postulated Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Based on the activities of related compounds, this compound could potentially exert anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many anticancer compounds, including some natural products with naphthalene-like structures, trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[5][6][7][8] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and eventual cell dismantling.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety, which can be structurally related to some naphthalenes, is known to induce ROS production.[2][9][10] Elevated ROS levels can disrupt cellular redox balance, damage cellular components like DNA and proteins, and activate stress-induced signaling pathways like the JNK and p38 MAPK pathways, ultimately leading to apoptosis.[2][3][4]

-

Cell Cycle Arrest: Some naphthalene derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth.[2]

Quantitative Data for Structurally Related Compounds

While no specific IC50 values are available for this compound, the following table presents data for related naphthalene and naphthoquinone derivatives to provide a reference for potential potency.

| Compound/Derivative | Cell Line | Activity | IC50 Value (µM) | Reference |

| Naphthoquinone Derivative (CNFD) | MCF-7 (Breast Cancer) | Cytotoxic | 3.06 (24h), 0.98 (48h) | [3] |

| 6-Methoxynaphthalene Derivatives | HCT-116 (Colon Cancer) | Antiproliferative | Promising inhibitory activity | |

| 2-Hydroxymethyl-1-naphthol diacetate | Human Carcinoma Cell Lines | Cytotoxic | < 4 µg/mL | [11] |

Experimental Protocols for Anticancer Activity Screening

To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay is recommended.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.[12][14]

Detailed Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[13][15]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[13][14][16]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Visualizing Potential Signaling Pathways

Caption: A general experimental workflow for assessing the cytotoxicity of a novel compound.

Caption: A hypothetical signaling pathway for ROS-mediated apoptosis potentially induced by this compound.

Potential Antimicrobial Activity

Naphthoic acid and its derivatives have been screened for antibacterial activity and have shown notable effects against both Gram-positive and Gram-negative bacteria.[17] Additionally, various ester and ether derivatives of 1-naphthol have been synthesized and evaluated for their antimicrobial properties, with some derivatives showing enhanced activity compared to the parent molecule.[18] This suggests that this compound, as a naphthoic acid ester, could possess antimicrobial properties.

Quantitative Data for Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some naphthoic acid derivatives against common bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Lanthanum complex of a naphthoic acid derivative | E. coli | 62.5 | [17] |

| Lanthanum complex of a naphthoic acid derivative | S. aureus | >62.5 | [17] |

| Naphtho[12][19]triazol-thiadiazin Derivatives | S. aureus | 200-400 | [20] |

| Naphtho[12][19]triazol-thiadiazin Derivatives | E. coli | 250 | [20] |

Experimental Protocol for Antimicrobial Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[21][22]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[21]

Detailed Protocol:

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli). Transfer the colonies to a tube with sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[21]

-

Inoculation: Dilute the standardized bacterial suspension in broth to the final inoculum density (typically 5 x 10⁵ CFU/mL). Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[23][24]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

Potential Anti-inflammatory Activity

Some naphthalene derivatives have been investigated for their anti-inflammatory properties.[19][25][26] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammation is a complex biological response, and a key event is the production of pro-inflammatory mediators by immune cells like macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. A potential anti-inflammatory compound would inhibit this LPS-induced NO production.

Experimental Protocol for Anti-inflammatory Screening

The Griess assay is a widely used method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[27][28]

Principle: This assay relies on a diazotization reaction where nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at 540 nm.[29]

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[27]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.[27]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.[28]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with the Griess reagent.[28]

-

Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can then be determined by comparing the treated groups to the LPS-stimulated control group.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive framework for initiating the investigation of this compound. The detailed experimental protocols for in vitro screening assays, along with the summarized data from structurally related molecules, offer a solid starting point for researchers. Future studies should focus on synthesizing this compound and systematically evaluating its activity in the described assays. Positive hits in these initial screens would warrant further investigation into the specific molecular mechanisms of action, in vivo efficacy, and toxicological profiles to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 8. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. jetir.org [jetir.org]

- 18. researchgate.net [researchgate.net]

- 19. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 21. benchchem.com [benchchem.com]

- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. mjas.analis.com.my [mjas.analis.com.my]

- 29. nwlifescience.com [nwlifescience.com]

The Emergence of Methyl 4-methoxy-1-naphthoate as a Versatile Precursor for Advanced Fluorescent Probes

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the dynamic fields of biomedical research and drug discovery, fluorescent probes have become indispensable tools for visualizing and quantifying biological processes at the molecular level. The rational design of these probes often hinges on the selection of a suitable fluorophore precursor—a foundational scaffold that can be chemically modified to create sensors for specific analytes or cellular environments. Methyl 4-methoxy-1-naphthoate is emerging as a precursor of significant interest, offering a unique combination of intrinsic photophysical properties and versatile chemical handles for the synthesis of a new generation of sophisticated fluorescent probes. This technical guide provides an in-depth exploration of this compound as a fluorescent probe precursor, detailing its conversion into active probes, relevant experimental protocols, and the underlying principles of its application.

Core Concepts: From Precursor to Probe

The utility of this compound as a fluorescent probe precursor is rooted in its naphthalene core, a well-established fluorophore, and the presence of two key functional groups: a methyl ester and a methoxy group. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield of the naphthalene system. The methyl ester, while not reactive in itself, provides a convenient starting point for chemical derivatization.

The primary strategy for converting this compound into a functional fluorescent probe involves a two-step process:

-

Activation of the Carboxylic Acid Moiety: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid. This transformation is crucial as it introduces a reactive carboxyl group that can be readily coupled with other molecules.

-

Coupling with a Recognition/Modulation Unit: The resulting 4-methoxy-1-naphthoic acid can then be coupled with a variety of molecules, such as amines or hydrazines, to introduce a specific recognition element for a target analyte or a group that modulates the fluorescence output in response to environmental changes.

This modular approach allows for the creation of a diverse library of fluorescent probes from a single, readily available precursor.

Physicochemical Properties of the Precursor and its Key Derivative

A clear understanding of the physical and chemical properties of the precursor and its activated form is essential for their effective use in probe synthesis.

| Property | This compound | 4-Methoxy-1-naphthoic acid |

| Molecular Formula | C₁₃H₁₂O₃ | C₁₂H₁₀O₃ |

| Molecular Weight | 216.23 g/mol | 202.21 g/mol |

| CAS Number | 13041-64-0 | 13041-62-8 |

| Appearance | Not specified | Solid |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis of fluorescent probes. The following sections provide methodologies for the key transformations of this compound.

Protocol 1: Hydrolysis of this compound to 4-Methoxy-1-naphthoic Acid

This procedure is adapted from the well-established hydrolysis of methyl benzoates and is expected to proceed with high efficiency.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add a 2 M aqueous solution of sodium hydroxide to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker and carefully acidify with concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3).

-

A precipitate of 4-methoxy-1-naphthoic acid should form. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the purified 4-methoxy-1-naphthoic acid under vacuum.

Protocol 2: Synthesis of 4-Methoxy-1-naphthoyl Hydrazide

This protocol describes the conversion of the carboxylic acid to a hydrazide, a versatile intermediate for creating hydrazone-based fluorescent probes. This procedure is based on the synthesis of 4-methoxybenzoylhydrazide from its corresponding methyl ester.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine this compound and methanol.

-

Add hydrazine hydrate to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 6 hours.

-

After cooling, the product, 4-methoxy-1-naphthoyl hydrazide, is expected to crystallize out of the solution.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

The product can be further purified by recrystallization from methanol if necessary.

Protocol 3: Synthesis of a Hydrazone-Based Fluorescent Probe

This general procedure illustrates the final step in creating a fluorescent probe by condensing the hydrazide with an aldehyde.

Materials:

-

4-Methoxy-1-naphthoyl hydrazide

-

Aldehyde of choice (e.g., salicylaldehyde for a potential metal ion sensor)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Catalytic amount of acetic acid (optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve 4-methoxy-1-naphthoyl hydrazide in methanol or ethanol in a round-bottom flask.

-

Add the selected aldehyde to the solution (typically in a 1:1 molar ratio).

-

A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Upon cooling, the hydrazone product is expected to precipitate.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

The final probe can be purified by recrystallization from a suitable solvent system.

Visualizing the Synthesis and Logic

To better illustrate the workflow and the relationships between the precursor and its derivatives, the following diagrams are provided.

Caption: Synthetic pathway from this compound to a hydrazone probe.

Applications and Future Directions

While the direct application of fluorescent probes derived from this compound is an area of ongoing research, the structural motifs that can be generated suggest a wide range of potential uses. The 4-methoxy-naphthalene core is known to exhibit environmentally sensitive fluorescence, making it suitable for developing probes that report on changes in solvent polarity or binding to macromolecules.

The introduction of a hydrazone linkage opens up possibilities for creating "chemosensors" where the binding of a specific analyte, such as a metal ion or a reactive oxygen species, can modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For instance, the incorporation of a salicylaldehyde moiety, as suggested in Protocol 3, could lead to a probe for detecting metal ions like Zn²⁺ or Al³⁺.

Furthermore, the principles of rational design can be applied to tailor the properties of the final probe. For example, the choice of aldehyde in the final condensation step can be used to tune the emission wavelength, Stokes shift, and quantum yield of the probe.

Conclusion

This compound represents a promising and versatile precursor for the development of novel fluorescent probes. Its straightforward conversion to key reactive intermediates like 4-methoxy-1-naphthoic acid and 4-methoxy-1-naphthoyl hydrazide provides a robust platform for synthetic chemists to explore a wide range of probe designs. The inherent fluorescence of the 4-methoxy-naphthalene scaffold, coupled with the potential for creating analyte-responsive systems, positions this precursor as a valuable tool for advancing research in chemical biology, diagnostics, and drug development. Further exploration into the photophysical properties and biological applications of probes derived from this precursor is warranted and expected to yield exciting new tools for scientific discovery.

An In-depth Technical Guide to Methyl 4-methoxy-1-naphthoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-1-naphthoate and its derivatives represent a class of naphthalene-based compounds with significant potential in medicinal chemistry. The inherent structural features of the naphthoic acid backbone, combined with the electronic influence of the methoxy group, provide a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of various derivatives of this compound, with a primary focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and explorations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Naphthalene and its derivatives have long been a source of inspiration for the design of new bioactive molecules. The rigid, aromatic core of naphthalene provides a platform for the strategic placement of functional groups to modulate pharmacological activity. Among these, naphthoic acid esters and amides have garnered considerable attention due to their diverse biological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.

This compound, as a specific scaffold, offers unique electronic and steric properties. The methoxy group at the 4-position can influence the molecule's interaction with biological targets through hydrogen bonding and dipole interactions, while the ester or corresponding amide at the 1-position serves as a key point for derivatization to enhance potency and selectivity. This guide will explore the chemical space around this core structure, highlighting promising avenues for therapeutic intervention.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be broadly categorized into modifications of the ester group and substitutions on the naphthalene ring.

Amide and Hydrazide Derivatives

A common and effective strategy for derivatization involves the conversion of the methyl ester to amides and hydrazides. This is typically achieved by reacting this compound with a variety of amines or hydrazine.

Experimental Protocol: General Synthesis of 4-methoxy-1-naphthamide Derivatives

-

Ester to Carboxylic Acid (Optional but often preferred for amide coupling): Saponify this compound using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or tetrahydrofuran. Acidify the reaction mixture to precipitate 4-methoxy-1-naphthoic acid.

-

Amide Coupling: To a solution of 4-methoxy-1-naphthoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).

-

Add the desired primary or secondary amine to the reaction mixture.

-

The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up involves washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification by column chromatography or recrystallization.

A variety of substituted anilines, benzylamines, and other aliphatic and heterocyclic amines can be employed to generate a library of N-substituted 4-methoxy-1-naphthamide derivatives.

Naphthalen-1-yloxyacetamide Derivatives

An alternative approach involves utilizing the related 1-naphthol scaffold to create naphthalen-1-yloxyacetamide derivatives, which can then be further modified.

Experimental Protocol: Synthesis of Naphthalen-1-yloxyacetamide-tethered Acrylamide Conjugates [1][2]

-

Synthesis of Naphthalene-1-yloxyacetohydrazide: React 1-naphthol with an appropriate haloacetylating agent to form an ester, which is then reacted with hydrazine hydrate to yield the hydrazide intermediate.

-

Condensation with Acrylate Esters: The naphthalene-1-yloxyacetohydrazide is then reacted with various ethyl 2,3-disubstituted acrylate esters in the presence of a base like sodium acetate in ethanol to afford the final acrylamide conjugates.[1][2]

Biological Activities and Potential Uses

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity

Several studies on related naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

3.1.1. Naphthalen-1-yloxyacetamide Derivatives

A series of naphthalen-1-yloxyacetamide-tethered 2,3-disubstituted acrylamide conjugates have been synthesized and evaluated for their anti-proliferative activity against the MCF-7 breast cancer cell line.[1][2]

Table 1: Cytotoxicity of Naphthalen-1-yloxyacetamide Acrylamide Conjugates against MCF-7 Cells [1]

| Compound | Substituents on Acrylamide Moiety | IC₅₀ (µM)[1] |

| 5c | 2-phenyl-3-(4-methoxyphenyl) | 7.39 |

| 5d | 2-phenyl-3-(4-methoxyphenyl) | 2.33 |

| 5e | 2-phenyl-3-(4-hydroxyphenyl) | 3.03 |

| Doxorubicin | (Reference Drug) | 6.89 |

| Tamoxifen | (Reference Drug) | 12.50 |

Data presented as the mean of three independent experiments.

The most potent compound, 5d , demonstrated an IC₅₀ value of 2.33 µM against MCF-7 cells.[1] Further investigation into its mechanism of action revealed that it induces cell cycle arrest in the G1 phase and promotes apoptosis.[2][3] This apoptotic induction was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase 9.[2][3]

3.1.2. Naphthoquinone Amides

Novel naphthoquinone aromatic amides synthesized from 1-hydroxy-2-naphthoic acid have also been evaluated for their anticancer activity.[4] While not direct derivatives of this compound, their structural similarity and potent activity provide valuable insights. For instance, certain benzamide and naphthamide derivatives showed potent inhibition against NCI-H187 and KB cancer cell lines.[4] Some of these compounds were also found to inhibit human topoisomerase IIα, a key enzyme in DNA replication and a validated cancer drug target.[4]

Anti-inflammatory Activity

The naphthalene scaffold is also present in compounds with significant anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways.

3.2.1. Methyl-1-hydroxy-2-naphthoate

A structurally related compound, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to possess potent anti-inflammatory effects.[5] MHNA significantly inhibited the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[5]

The anti-inflammatory effects of MHNA were attributed to its ability to suppress the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[5]

Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Apoptosis and Cell Cycle Regulation in Cancer

As demonstrated by naphthalen-1-yloxyacetamide derivatives, a key mechanism of their anticancer effect is the induction of apoptosis and cell cycle arrest.

Caption: Apoptosis induction by naphthalen-1-yloxyacetamide derivatives.

NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of related naphthoate derivatives are mediated by the inhibition of pro-inflammatory signaling cascades.

Caption: Inhibition of NF-κB and MAPK pathways by naphthoate derivatives.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically on this compound derivatives are limited in the public domain, preliminary insights can be drawn from related compound series.

-

For Anticancer Activity: In the naphthalen-1-yloxyacetamide series, the presence of a 4-methoxyphenyl group on the acrylamide moiety (as in compound 5d ) was found to be crucial for potent cytotoxicity against MCF-7 cells.[1]

-

For Anti-inflammatory Activity: The substitution pattern on the naphthalene ring significantly influences activity. For instance, in a study of hydroxyl/carboxy-substituted naphthoic acids, 1,4-dihydroxy-2-naphthoic acid was a potent activator of the Aryl Hydrocarbon Receptor (AhR), a regulator of inflammatory responses, while methylation of the hydroxyl groups (as in 1,4-dimethoxy-2-naphthoic acid) resulted in a loss of this activity. This suggests that the free hydroxyl groups are important for this particular biological effect.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions on both the naphthalene ring and at the ester/amide position to establish a comprehensive SAR.

-

Broader Biological Screening: Evaluation of these new derivatives against a wider panel of cancer cell lines and in various models of inflammation to identify lead compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent derivatives to understand their mechanism of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

Conclusion

This technical guide has provided an overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the this compound core. The available data, particularly on related naphthalene structures, highlight the potential of this compound class as a source of new anticancer and anti-inflammatory agents. The detailed experimental protocols and insights into relevant signaling pathways are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. Further exploration of this promising chemical scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Purification of Methyl 4-methoxy-1-naphthoate by Column Chromatography

This document provides a detailed protocol for the purification of Methyl 4-methoxy-1-naphthoate using silica gel column chromatography. This technique is widely applicable in synthetic chemistry for the isolation of target compounds from reaction mixtures.

Introduction

This compound is an aromatic ester, and its purification is often a critical step following its synthesis to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a versatile and commonly used method for such purifications.[1][2][3] The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it.[2][3] For compounds of intermediate polarity like this compound, silica gel is a suitable stationary phase, and a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is effective.[4][5]

Data Presentation

The efficiency of a column chromatography separation is highly dependent on the chosen solvent system. The ideal solvent system should provide a good separation of the target compound from impurities, which is typically assessed by thin-layer chromatography (TLC) beforehand. The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6] For effective separation by column chromatography, the target compound should have an Rf value ideally between 0.2 and 0.4 in the chosen TLC solvent system.[4]

Table 1: Typical TLC Data for Solvent System Optimization

| Solvent System (Ethyl Acetate:Hexane, v/v) | Rf of this compound (Expected) | Observations |

| 1:9 | ~0.1 | Low mobility, indicates the solvent is not polar enough. |

| 1:4 | ~0.3 | Good mobility, suitable for column chromatography. |

| 1:1 | ~0.6 | High mobility, may result in poor separation from less polar impurities. |

| 3:2 | ~0.8 | Very high mobility, likely to co-elute with other components. |

Table 2: Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Column Dimensions | Diameter: 2-4 cm, Length: 30-50 cm (for gram-scale purification) |

| Mobile Phase (Eluent) | Gradient elution: starting with Hexane, gradually increasing the polarity with Ethyl Acetate (e.g., from 100% Hexane to 20% Ethyl Acetate in Hexane). |

| Sample Loading | Dry loading or wet loading in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). |

| Fraction Size | 10-20 mL per fraction, depending on column size and flow rate. |

| Monitoring | Thin-Layer Chromatography (TLC) analysis of collected fractions. |

Experimental Protocols

3.1. Materials and Reagents

-

Crude this compound

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, for sample loading)

-

TLC plates (silica gel coated)

-

Glass wool or cotton

-

Sand (acid-washed)

-

Chromatography column with stopcock

-

Beakers, flasks, and test tubes for fraction collection

-

TLC developing chamber

-

UV lamp for TLC visualization

3.2. Thin-Layer Chromatography (TLC) for Solvent System Selection

-

Prepare several TLC developing chambers with different solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).[4]

-

Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

-

Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

-

Place the TLC plate vertically into the developing chamber, ensuring the solvent level is below the baseline.[4]

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the separated spots under a UV lamp.

-

Calculate the Rf value for the spot corresponding to this compound. The optimal solvent system is one that gives an Rf value of approximately 0.2-0.4 for the target compound.[4]

3.3. Column Packing (Slurry Method)

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[1][2]

-

Add a thin layer (approx. 1-2 cm) of sand over the plug.[1]

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[1]

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.[1]

-

Continuously add the slurry until the desired column height is reached (typically 20-30 times the weight of the crude sample).[2]

-

Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample and eluent addition.[1]

-

Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3.4. Sample Loading

-

Dry Loading (Recommended for samples not readily soluble in the eluent):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

-

Wet Loading:

-

Dissolve the crude product in the smallest possible volume of the initial eluent.

-

Carefully pipette this solution onto the top of the column.

-

3.5. Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column.

-

Open the stopcock to begin the elution process. Maintain a constant flow rate.

-

Start collecting the eluent in fractions (e.g., in test tubes or small flasks).

-

Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, and so on. This helps to first elute non-polar impurities, followed by the target compound, and finally more polar impurities.[3]

-

Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.

3.6. Analysis of Fractions

-

Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the fractions that show a single spot corresponding to the Rf of pure this compound.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Recrystallization of Methyl 4-methoxy-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of Methyl 4-methoxy-1-naphthoate via recrystallization. Two primary methods are presented: a single-solvent recrystallization using methanol and a two-solvent recrystallization employing an ethyl acetate and hexane system. These protocols are designed to enhance the purity of synthetically derived this compound, a crucial step for its application in research and development.

Introduction

This compound is a chemical intermediate whose purity is critical for the successful synthesis of downstream target molecules in medicinal chemistry and materials science. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount and is guided by the solubility characteristics of the compound . For naphthalene derivatives, alcohols and mixed solvent systems involving a polar solvent and a non-polar anti-solvent are often effective.

Physicochemical Data and Solvent Properties

A summary of the known physical properties of this compound and the properties of the recommended recrystallization solvents are provided below.

| Parameter | This compound | Methanol | Ethyl Acetate | Hexane |

| CAS Number | 13041-64-0 | 67-56-1 | 141-78-6 | 110-54-3 |

| Molecular Formula | C₁₃H₁₂O₃ | CH₄O | C₄H₈O₂ | C₆H₁₄ |

| Molecular Weight | 216.23 g/mol | 32.04 g/mol | 88.11 g/mol | 86.18 g/mol |

| Appearance | Reported as a colorless solid | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | Not specified | 64.7 °C | 77.1 °C | 69 °C |

| Purity (Typical Crude) | ~95% | >99% | >99% | >99% |

| Solubility Profile | Soluble in hot polar organic solvents (e.g., methanol, ethyl acetate), sparingly soluble in cold polar organic solvents, and insoluble in non-polar solvents (e.g., hexane). | Miscible with water and many organic solvents. | Soluble in most organic solvents. | Immiscible with water, miscible with many organic solvents. |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Methanol

This protocol is recommended when the crude material has a relatively high purity and the impurities have different solubility profiles in methanol.

Materials:

-

Crude this compound

-

Methanol (reagent grade)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring. If using a condenser, fit it to the top of the flask. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes, then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

-

Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point indicates high purity.

Protocol 2: Two-Solvent Recrystallization with Ethyl Acetate/Hexane

This method is advantageous when no single solvent provides the ideal solubility characteristics or when dealing with oily impurities.

Materials:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

-

Inducing Precipitation: While the solution is still hot, add hexane dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

-

Redissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-20 minutes.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

-

Drying: Dry the purified product as described in Protocol 1.

-

Analysis: Characterize the final product by its melting point and calculate the recovery yield.

Visualized Workflows

Caption: Workflow for single-solvent recrystallization.

Caption: Workflow for two-solvent recrystallization.

Application Notes and Protocols for the Spectral Assignment of Methyl 4-methoxy-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of Methyl 4-methoxy-1-naphthoate. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational methods and serve as a guide for experimental spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.19 | d | 1H | H-8 |

| 8.11 | d | 1H | H-5 |

| 7.64 | d | 1H | H-2 |

| 7.59 | t | 1H | H-7 |

| 7.51 | t | 1H | H-6 |

| 6.91 | d | 1H | H-3 |

| 4.02 | s | 3H | OCH₃ (at C4) |

| 3.98 | s | 3H | OCH₃ (ester) |

Solvent: CDCl₃, Frequency: 400 MHz. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 168.2 | C=O (ester) |

| 157.6 | C-4 |

| 131.8 | C-8a |

| 130.9 | C-1 |

| 128.0 | C-5 |

| 127.2 | C-7 |

| 125.7 | C-4a |

| 124.8 | C-6 |

| 122.5 | C-8 |

| 120.3 | C-2 |

| 102.8 | C-3 |

| 55.6 | OCH₃ (at C4) |

| 52.1 | OCH₃ (ester) |

Solvent: CDCl₃, Frequency: 100 MHz.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (ns): 16 to 32 scans are typically sufficient.

-

Receiver Gain (rg): Adjust automatically.

-

Spectral Width (sw): A sweep width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

4. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans (ns): 1024 scans or more, depending on the sample concentration.

-

Receiver Gain (rg): Adjust automatically.

-

Spectral Width (sw): A sweep width of approximately 220-250 ppm, centered around 100-120 ppm.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

5. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra to determine their chemical shifts.

Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow from sample preparation to the final assignment of the NMR spectra.

Caption: Workflow for NMR spectral acquisition and assignment.

Application Note: Elucidating the Molecular Structure of Methyl 4-methoxy-1-naphthoate through Mass Spectrometry Fragmentation Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-methoxy-1-naphthoate is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for quality control purposes. This application note details the characteristic fragmentation pattern of this compound observed under electron ionization (EI) mass spectrometry. A generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to undergo a series of predictable fragmentation reactions. The molecular ion (M•+) will be observed, and its stability will be influenced by the aromatic naphthyl ring system. The primary fragmentation pathways are anticipated to involve the ester and methoxy functional groups. Aromatic compounds generally show strong molecular ion peaks due to their stable structure.[1]

Key fragmentation processes for esters often involve cleavage of the bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR).[1] For this compound, this would correspond to the loss of the methoxy group from the ester functionality. Additionally, fragmentation of the methoxy group attached to the naphthyl ring is expected.

Table 1: Predicted Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 216 | [C13H12O3]•+ | - | Molecular Ion (M•+) |

| 185 | [C12H9O2]+ | •OCH3 | Loss of the methoxy group from the ester functionality. |

| 201 | [C12H9O3]+ | •CH3 | Loss of a methyl radical from the methoxy group on the ring. |

| 157 | [C11H9O]+ | •OCH3 and CO | Subsequent loss of carbon monoxide from the m/z 185 fragment. |

| 171 | [C11H8O2]•+ | •CH3 and CO | Subsequent loss of carbon monoxide from the m/z 201 fragment. |

| 129 | [C10H9]+ | •OCH3, CO, and CO | Further fragmentation of the naphthyl ring system. |

| 128 | [C10H8]•+ | - | Naphthalene radical cation, a common fragment in naphthyl derivatives. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion. The subsequent fragmentation follows logical pathways involving the ester and methoxy groups, leading to the formation of stable carbocations and radical cations.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.

-

Ionization Source: Electron Ionization (EI).

-

Inlet System: Gas chromatograph for sample introduction.

2. Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the sample to remove any particulate matter.

3. Gas Chromatography (GC) Conditions

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

4. Mass Spectrometry (MS) Conditions

-

Ionization Energy: 70 eV.[2]

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

Data Acquisition Mode: Full scan.

5. Data Acquisition and Analysis

-

Acquire the mass spectrum for the chromatographic peak corresponding to this compound.

-

Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained fragmentation pattern with the predicted data in Table 1 and the proposed pathway for structural confirmation.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a reliable fingerprint for its identification. The key fragmentation pathways involve the loss of the ester methoxy group, the aromatic methoxy group, and subsequent decarbonylation events. The provided GC-MS protocol offers a robust method for the analysis of this compound, which is valuable for researchers in organic chemistry and drug development.

References

Application Note: Infrared Spectroscopy of Methyl 4-methoxy-1-naphthoate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This application note provides a detailed guide to the interpretation of the infrared spectrum of Methyl 4-methoxy-1-naphthoate, a key intermediate in various synthetic pathways. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can effectively monitor reaction progress, assess purity, and confirm the identity of this compound.

This compound possesses three key functional groups that give rise to distinct absorption bands in the IR spectrum: an aromatic naphthalene ring, an ester group, and a methoxy group. This document outlines the expected spectral features of each and provides a general protocol for sample analysis.

Predicted Infrared Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Naphthalene Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch | 1600 - 1450 | Medium to Strong | |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | |

| Ester | C=O Stretch (conjugated) | 1730 - 1715 | Strong |

| C-O-C Asymmetric Stretch | 1300 - 1250 | Strong | |

| C-O-C Symmetric Stretch | 1150 - 1100 | Strong | |

| Methoxy Group | C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |

| C-O Stretch | 1275 - 1200 | Strong | |

| CH₃ Bending | 1470 - 1440 | Medium |

Experimental Protocol: Obtaining the Infrared Spectrum

This protocol describes the thin film method for obtaining the IR spectrum of a solid sample like this compound.

Materials:

-

This compound sample

-

Infrared salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Pipette or dropper

-

Beaker or vial

-

FTIR Spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount (approximately 10-20 mg) of this compound into a clean, dry beaker or vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

-

-

Depositing the Film:

-

Using a clean pipette or dropper, apply a small drop of the solution to the center of a clean, dry infrared salt plate.

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (resulting in weak absorbance), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (resulting in saturated peaks), clean the plate with a suitable solvent and prepare a new, more dilute solution.

-

-

Acquiring the Spectrum:

-

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty beam path.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum as needed (e.g., baseline correction).

-

Identify and label the major absorption peaks.

-

Compare the observed peak positions with the expected values in the data table to confirm the presence of the desired functional groups.

-

-

Cleaning:

-

Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.

-

Logical Workflow for IR Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for Infrared Spectroscopy of this compound.

Application Notes and Protocols: Derivatization of Methyl 4-methoxy-1-naphthoate for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Naphthalene-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Methyl 4-methoxy-1-naphthoate represents a key starting material for the generation of diverse chemical libraries. Its functional handles—an ester and a methoxy group—provide strategic points for derivatization to explore structure-activity relationships (SAR) and identify novel bioactive compounds. This document outlines protocols for the chemical derivatization of this compound and subsequent biological screening of the resulting library for potential anticancer activity, focusing on the inhibition of cancer cell proliferation.

Part 1: Chemical Derivatization Strategy

The derivatization of this compound can be approached through two primary strategies: modification of the ester group and modification of the methoxy group. This allows for the systematic exploration of the chemical space around the naphthalene core.

A logical workflow for the primary derivatization via amide bond formation is presented below.

Caption: Workflow for the synthesis of an amide library from this compound.

Protocol 1.1: Synthesis of 4-Methoxy-1-naphthoic Acid

This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-Methoxy-1-naphthoic acid as a solid. The product can be used in the next step without further purification if purity is >95% by NMR.

Protocol 1.2: Parallel Amide Library Synthesis

This protocol details the synthesis of a diverse amide library from 4-Methoxy-1-naphthoic acid using a variety of primary and secondary amines. HATU is a common and effective coupling reagent for amide bond formation.[5]

Materials:

-

4-Methoxy-1-naphthoic acid

-

A diverse set of primary and secondary amines (e.g., anilines, benzylamines, morpholine)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

96-well reaction block or individual reaction vials

Procedure:

-

In separate reaction vials, dissolve 4-Methoxy-1-naphthoic acid (1.0 eq) in anhydrous DMF.

-

To each vial, add the corresponding amine (1.1 eq) followed by DIPEA (3.0 eq).

-

In a separate stock solution, dissolve HATU (1.1 eq relative to the carboxylic acid) in anhydrous DMF.

-

Add the HATU solution to each reaction vial.

-